

BPR1J-097: A Technical Guide to its FLT3 Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BPR1J-097

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the FMS-like tyrosine kinase 3 (FLT3) inhibitory activity of the novel compound **BPR1J-097**. Activating mutations in FLT3 are a significant driver in the pathogenesis of acute myeloid leukemia (AML), making it a key therapeutic target.^{[1][2][3]} **BPR1J-097** has emerged as a potent small molecule inhibitor of FLT3, demonstrating significant anti-tumor activity in both in vitro and in vivo models of AML.^{[1][4]} This document details the quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways affected by **BPR1J-097**.

Quantitative Inhibitory Activity

BPR1J-097 exhibits potent and selective inhibitory activity against FLT3 kinase and FLT3-driven AML cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of **BPR1J-097**^[5]

Target Kinase	IC ₅₀ (nM)
FLT3-WT	11 ± 7
FLT3-ITD	~1-10
FLT3-D835Y	~1-10
FLT1 (VEGFR1)	>1000 (41% inhibition at 1μM)
KDR (VEGFR2)	>1000 (9% inhibition at 1μM)

Table 2: Cellular Inhibitory Activity of **BPR1J-097** in FLT3-Driven AML Cell Lines[1][4]

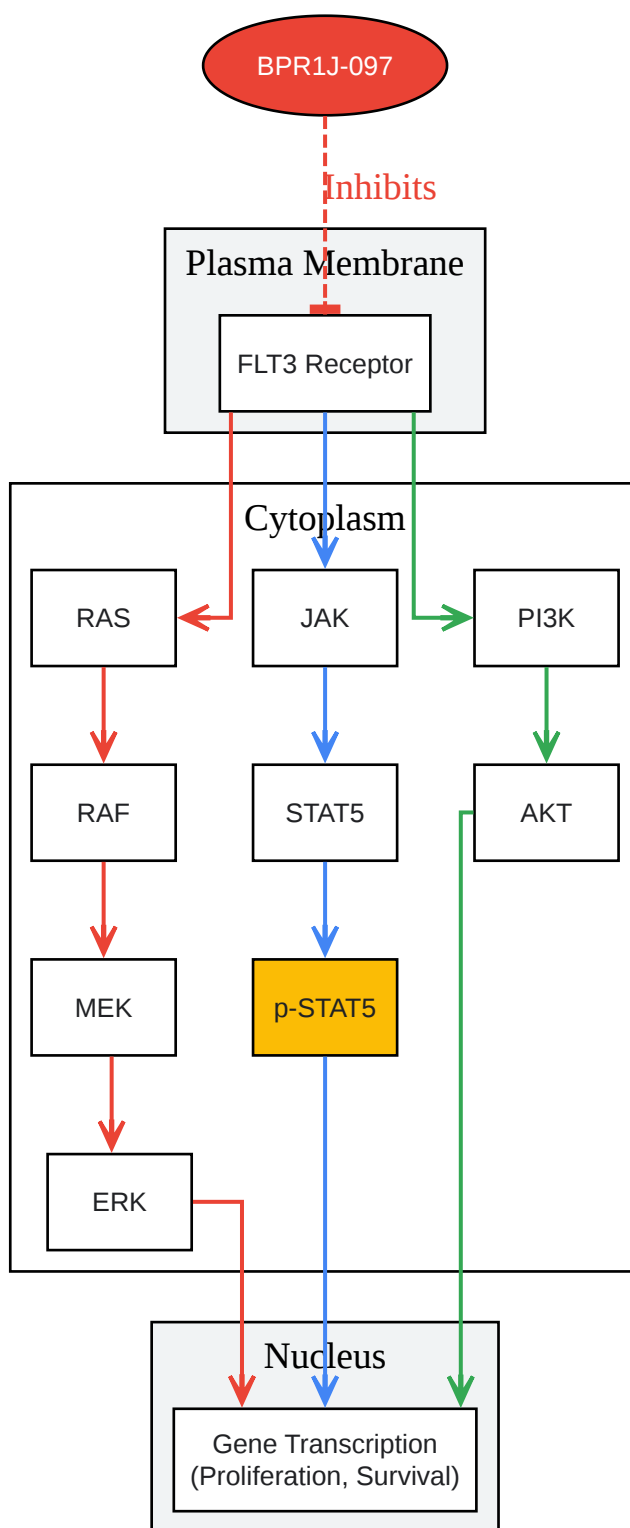
Cell Line	FLT3 Mutation Status	GC ₅₀ (nM)
MOLM-13	FLT3-ITD (heterozygous)	21 ± 7
MV4-11	FLT3-ITD (homozygous)	46 ± 14

Table 3: Cellular IC₅₀ for Inhibition of Downstream Signaling[5]

Target	Cell Line	IC ₅₀ (nM)
p-FLT3	MV4-11	~10
p-STAT5	MV4-11	~1

Mechanism of Action: Inhibition of FLT3 Signaling

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations, triggers several downstream signaling pathways crucial for cell survival, proliferation, and differentiation.[3][6][7] These pathways include the JAK/STAT, PI3K/AKT, and RAS/MAPK cascades.[8][9] **BPR1J-097** exerts its anti-leukemic effects by inhibiting the constitutive activation of FLT3, thereby blocking these critical downstream signals.[1][4] A key downstream effector of FLT3 is STAT5, and **BPR1J-097** has been shown to potently inhibit its phosphorylation.[1][4][5]



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FLT3 Signaling Pathway and Inhibition by **BPR1J-097**.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the FLT3 inhibitory activity of **BPR1J-097**.

In Vitro FLT3 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of **BPR1J-097** on the enzymatic activity of the FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

- Recombinant human FLT3 (wild-type or mutant)
- **BPR1J-097**
- ATP
- Poly-E4Y substrate peptide
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of **BPR1J-097** in DMSO and add to the wells of a 384-well plate.
- Add recombinant FLT3 kinase and the substrate peptide to the wells.
- Initiate the kinase reaction by adding a final concentration of 10 μM ATP.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction by adding the ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.

- Add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence using a plate reader.
- Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of **BPR1J-097** on the growth of FLT3-dependent AML cell lines, such as MOLM-13 and MV4-11.

Materials:

- MOLM-13 and MV4-11 cells
- **BPR1J-097**
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- 96-well opaque-walled plates

Procedure:

- Seed MOLM-13 or MV4-11 cells in 96-well plates at a density of 5,000 cells per well.
- Prepare serial dilutions of **BPR1J-097** and add them to the cells.
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plates to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.

- Calculate the GC_{50} (50% growth inhibition concentration) from the dose-response curves.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This method is used to determine the effect of **BPR1J-097** on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.

Materials:

- MV4-11 cells
- **BPR1J-097**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and an antibody for a loading control (e.g., β -actin or GAPDH).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Culture MV4-11 cells and treat with varying concentrations of **BPR1J-097** for 2 hours.
- Harvest the cells and lyse them in ice-cold RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities to determine the inhibition of phosphorylation.

In Vivo AML Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of **BPR1J-097** in a murine xenograft model using FLT3-ITD positive AML cells.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or nude mice)
- MOLM-13 or MV4-11 cells
- **BPR1J-097** formulated for oral administration
- Calipers for tumor measurement

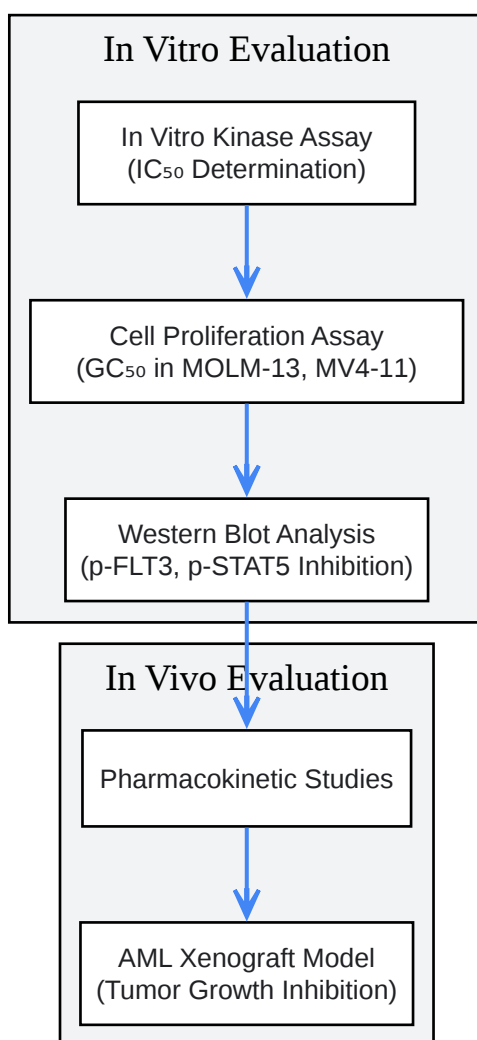
Procedure:

- Subcutaneously inject 5×10^6 MOLM-13 or MV4-11 cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize the mice into vehicle control and treatment groups.
- Administer **BPR1J-097** orally at the desired doses (e.g., daily).
- Measure tumor volume and body weight every 2-3 days.

- At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
- Calculate the tumor growth inhibition (TGI) based on the tumor volumes in the treated versus control groups.

Experimental Workflow

The evaluation of **BPR1J-097**'s efficacy follows a logical progression from in vitro characterization to in vivo validation.



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Experimental Workflow for **BPR1J-097** Evaluation.

Conclusion

BPR1J-097 is a novel and potent FLT3 kinase inhibitor with significant anti-leukemic activity against AML cells driven by FLT3 mutations.[1] Its ability to effectively block FLT3 signaling and inhibit tumor growth in preclinical models suggests its potential for further development as a targeted therapy for AML.[1][4] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel FLT3 inhibitors.

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- To cite this document: BenchChem. [BPR1J-097: A Technical Guide to its FLT3 Kinase Inhibitory Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15576801#bpr1j-097-flt3-kinase-inhibitory-activity\]](https://www.benchchem.com/product/b15576801#bpr1j-097-flt3-kinase-inhibitory-activity)

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